An In-Depth Technical Guide to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(4-aminophenyl)-2-(azepan-1-yl)acetamide: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and proposed synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide. As a potentially novel compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to offer a predictive analysis of its properties and research potential. We present a detailed, step-by-step protocol for its synthesis and characterization, along with a discussion of its potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities based on the N-(4-aminophenyl)acetamide scaffold.
Introduction: A Molecule of Untapped Potential
The N-(4-aminophenyl)acetamide scaffold is a cornerstone in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1][2][3][4] Its derivatives have found applications as pharmaceuticals, including analgesics and anticancer agents, as well as in the dye and pigment industry.[4][5] The azepane moiety, a seven-membered saturated heterocycle, is also a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties and to serve as a versatile building block for constructing complex molecular architectures.
This guide focuses on the novel compound N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, which combines these two important structural motifs. To date, this specific molecule is not well-documented in the scientific literature, suggesting it represents an unexplored area of chemical space. This guide aims to bridge this knowledge gap by providing a theoretical and practical framework for its synthesis, characterization, and potential applications.
Predicted Physicochemical Properties
The fundamental physicochemical properties of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide have been predicted based on its chemical structure. These properties are crucial for understanding its potential behavior in various chemical and biological systems.
Chemical Structure and Molecular Weight
The chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is depicted below, along with its key identifiers.
Caption: Chemical structure of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-(4-aminophenyl)-2-(azepan-1-yl)acetamide | - |
| Molecular Formula | C₁₄H₂₁N₃O | Calculated |
| Molecular Weight | 247.34 g/mol | Calculated |
| CAS Number | Not available | - |
| Predicted pKa | Basic (amine): ~9-10; Acidic (amide): ~17-18 | Structural Analogy |
| Predicted logP | 1.5 - 2.5 | Structural Analogy |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Structural Analogy |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is proposed, based on well-established N-acylation methodologies.[6][7][8] This two-step process involves the synthesis of the acylating agent, 2-(azepan-1-yl)acetyl chloride, followed by its reaction with 4-aminoacetanilide.
Synthetic Workflow
The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(azepan-1-yl)acetyl chloride
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Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent N-acylation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(azepan-1-yl)acetic acid (1.0 eq).
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Slowly add thionyl chloride (1.2 eq) to the flask at room temperature under a nitrogen atmosphere.
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Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(azepan-1-yl)acetyl chloride, which can be used in the next step without further purification.
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Step 2: Synthesis of N-(4-aminophenyl)-2-(azepan-1-yl)acetamide
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Rationale: The N-acylation of 4-aminoacetanilide with the synthesized acyl chloride will yield the target compound. A base, such as triethylamine, is used to neutralize the HCl generated during the reaction.[8]
-
Procedure:
-
Dissolve 4-aminoacetanilide (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(azepan-1-yl)acetyl chloride (1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-(4-aminophenyl)-2-(azepan-1-yl)acetamide.
-
Characterization
The identity and purity of the synthesized N-(4-aminophenyl)-2-(azepan-1-yl)acetamide would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to confirm the presence of all expected proton and carbon signals corresponding to the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-N stretches.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight of the compound, confirming its molecular formula.[2]
-
Melting Point: The melting point of the purified compound will be determined as an indicator of its purity.
Potential Applications and Research Directions
While N-(4-aminophenyl)-2-(azepan-1-yl)acetamide is a novel compound, its structural components suggest several promising avenues for research and application.
-
Medicinal Chemistry:
-
Intermediate for Drug Synthesis: This molecule could serve as a versatile intermediate for the synthesis of more complex drug candidates. The primary amino group can be further functionalized to introduce a wide range of pharmacophores.
-
Bioisostere for Known Drugs: The azepane ring can act as a bioisosteric replacement for other cyclic amines, such as piperidine or morpholine, in known drug scaffolds, potentially leading to improved efficacy or pharmacokinetic properties.
-
Novel Scaffolds for Drug Discovery: The compound itself could be screened for biological activity against various targets, given the prevalence of the N-(4-aminophenyl)acetamide and azepane motifs in bioactive molecules.[5][9] For instance, related N-(4-aminophenyl)acetamide derivatives have shown potential as anticancer agents and TRPV1 ligands.[5][9]
-
-
Materials Science:
-
Monomer for Polymer Synthesis: The primary amino group allows for its use as a monomer in the synthesis of novel polyamides or polyimides with potentially interesting thermal and mechanical properties.
-
Precursor for Dyes and Pigments: The N-(4-aminophenyl)acetamide core is a known chromophore, and this compound could be a precursor for the synthesis of new dyes and pigments.[4]
-
Predicted Safety and Handling
Given the absence of specific safety data for N-(4-aminophenyl)-2-(azepan-1-yl)acetamide, a cautious approach to its handling is warranted, based on the known hazards of structurally related compounds.
-
General Precautions: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Toxicology: Aromatic amines can be toxic and may have carcinogenic properties.[13][14] Therefore, this compound should be handled as a potentially hazardous substance.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-aminophenyl)-2-(azepan-1-yl)acetamide represents a novel and promising chemical entity with the potential for a wide range of applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential uses. The detailed experimental protocol and predictive analysis of its properties are intended to serve as a valuable resource for researchers interested in exploring this untapped area of chemical space. Further experimental investigation is warranted to validate these predictions and fully elucidate the potential of this intriguing molecule.
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